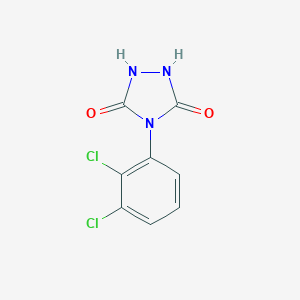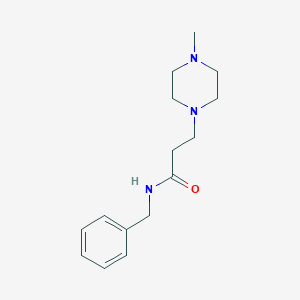![molecular formula C16H14BrN3OS B258551 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as BPTP, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. BPTP is a member of the thieno[2,3-b]pyridine family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The exact mechanism of action of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to work by targeting specific proteins and enzymes involved in cell growth and division. One proposed mechanism involves the inhibition of the protein kinase CK2, which plays a key role in regulating cell proliferation and survival. By inhibiting CK2, 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of a range of diseases.
実験室実験の利点と制限
One advantage of using 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is its relatively complex synthesis, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of new synthetic methods that could make the production of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide more efficient and cost-effective. Additionally, researchers may investigate the potential of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, further studies may be conducted to better understand the mechanism of action of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and to identify potential targets for drug development.
合成法
The synthesis of 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a multi-step process that involves the use of various reagents and catalysts. One common method for synthesizing 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves the reaction of 4-bromoaniline with 2-acetylthiophene in the presence of a palladium catalyst to form a key intermediate. This intermediate is then subjected to a series of reactions, including amination, cyclization, and carbonylation, to yield the final product.
科学的研究の応用
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One area of interest is its potential as an anticancer agent. Studies have shown that 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
製品名 |
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
分子式 |
C16H14BrN3OS |
分子量 |
376.3 g/mol |
IUPAC名 |
3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3,(H,20,21) |
InChIキー |
JPHYEJQBBJSULK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)N)C |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)